N-[[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide is a synthetic organic compound that features a piperidine ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,5-diamine.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the Amide Linkage: The amide linkage can be formed through a condensation reaction between the piperidine derivative and an appropriate carboxylic acid or its derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.
N-[[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)phenyl]methyl]but-2-enamide: Contains a but-2-enamide group instead of prop-2-enamide, which may influence its reactivity and applications.
Uniqueness
N-[[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[4-(3-ethyl-3-hydroxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-16(21)19-12-14-6-8-15(9-7-14)17(22)20-11-5-10-18(23,4-2)13-20/h3,6-9,23H,1,4-5,10-13H2,2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZZEGXHKBDZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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